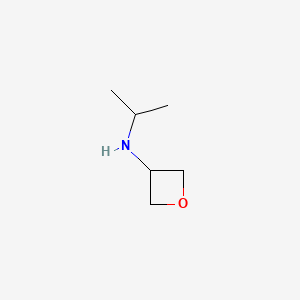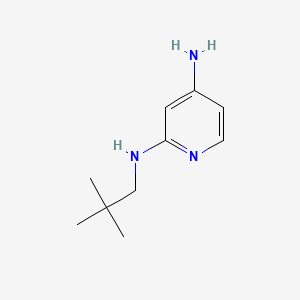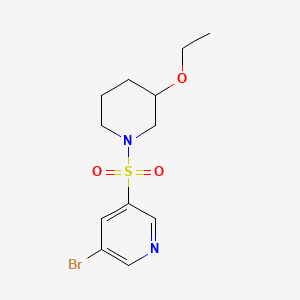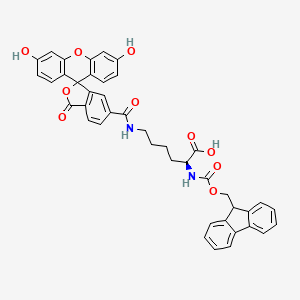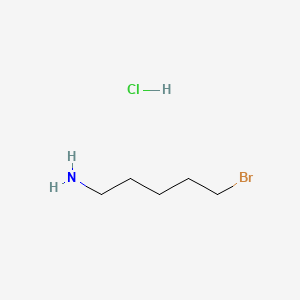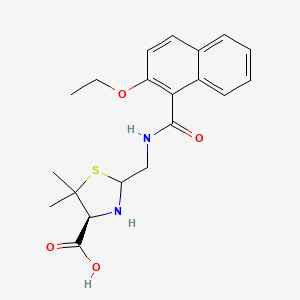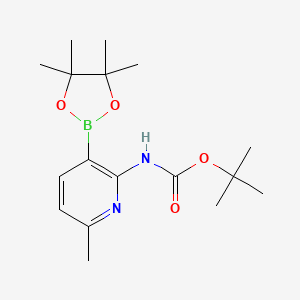
Carbamate de tert-butyle (6-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate” is a chemical compound. It has an empirical formula of C21H33BN2O5 and a molecular weight of 404.31 . It’s a solid compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an indole compound was synthesized by a simple and efficient three-step substitution reaction . The structure of the compounds was determined using common methods such as 1H NMR, 13C NMR, IR, MS .Molecular Structure Analysis
The structure of the compound was determined by methods such as 1H NMR, 13C NMR, IR, MS . Additionally, the single crystal was obtained by the solvent evaporation method, and the crystal structure data were obtained by means of X-ray diffraction .Physical and Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Réactions de borylation
- Application: Le carbamate de tert-butyle (6-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl) sert de réactif précieux dans les réactions de borylation. Plus précisément, il participe à la fonctionnalisation des liaisons C-H à la position benzylique des alkylbenzènes. Ces réactions conduisent à la formation de pinacolbenzylboronates, qui trouvent des applications en synthèse organique et en chimie médicinale .
Hydroboration des alcynes et des alcènes
- Application: Le composé est employé dans les réactions d'hydroboration, où il réagit avec les alcynes et les alcènes alkyles ou aryles. Ces réactions se produisent en présence de catalyseurs de métaux de transition. Les produits contenant du bore qui en résultent ont des applications diverses en science des matériaux et en découverte de médicaments .
Intermédiaire dans la synthèse de médicaments
- Application: Le carbamate de tert-butyle (6-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl) sert d'intermédiaire crucial dans la synthèse de composés biologiquement actifs. Par exemple, il joue un rôle dans la préparation du crizotinib, un inhibiteur de la tyrosine kinase utilisé en cancérothérapie .
Dérivés de 1H-indazole
- Application: Les chercheurs utilisent ce composé comme intermédiaire dans la synthèse de dérivés de 1H-indazole. Ces dérivés présentent des activités pharmacologiques diverses, ce qui les rend pertinents dans le développement de médicaments et la chimie médicinale .
Chimie organoborée
- Application: Le carbamate de tert-butyle (6-méthyl-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl) contribue au domaine de la chimie organoborée. Sa structure unique contenant du bore permet une fonctionnalisation polyvalente, permettant la création de nouveaux composés aux propriétés sur mesure .
Science des matériaux
- Application: Les chercheurs explorent l'utilisation de ce composé en science des matériaux. Son groupement contenant du bore peut être incorporé dans les polymères, les catalyseurs et d'autres matériaux, conférant des propriétés spécifiques telles qu'une stabilité ou une réactivité améliorée .
Mécanisme D'action
Target of Action
It is known that this compound is an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It is known that the compound can undergo suzuki-miyaura coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reactions, which are a type of palladium-catalyzed cross-coupling reactions . These reactions are used to synthesize biaryl compounds, which are common motifs in organic compounds, including pharmaceuticals and polymers .
Result of Action
It is known that the compound is an important intermediate in the synthesis of many biologically active compounds .
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules, influencing their function and contributing to various biochemical processes .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of tert-Butyl (6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
tert-butyl N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-10-12(18-23-16(5,6)17(7,8)24-18)13(19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPUXGTXHAWBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694433 |
Source


|
| Record name | tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-66-8 |
Source


|
| Record name | tert-Butyl [6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)
